6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
CAS No.: 885522-60-1
Cat. No.: VC2295295
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885522-60-1 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 6-methoxycarbonyl-1H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | AZTKLZPDTBASOO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid belongs to the indazole family, which encompasses a class of heterocyclic aromatic organic compounds characterized by a benzene ring fused to a pyrazole ring. The compound is identified by its unique structural features, including a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 3-position of the indazole core.
The compound is formally identified by the following parameters:
The chemical structure features a bicyclic indazole core with nitrogen atoms at positions 1 and 2, forming the characteristic N-N bond of the pyrazole portion. The carboxylic acid group (-COOH) is attached at position 3, while the methoxycarbonyl group (-COOCH3) is located at position 6 of the benzene ring .
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.5417 mL | 22.7085 mL | 45.4171 mL |
| 5 mM | 0.9083 mL | 4.5417 mL | 9.0834 mL |
| 10 mM | 0.4542 mL | 2.2709 mL | 4.5417 mL |
Table 1: Preparation volumes for stock solutions of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid at different concentrations
Applications in Chemical Research
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecular structures through various chemical transformations. The presence of multiple functional groups provides chemists with numerous options for derivatization and modification.
Role in Organic Synthesis
The compound's utility in organic synthesis stems from its multifunctional structure that allows for:
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Selective reactions at either the carboxylic acid or the methoxycarbonyl group
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Formation of amides, esters, and other derivatives
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Scaffold modification for the development of compound libraries
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Building block for heterocyclic chemistry research
These characteristics make it valuable for medicinal chemistry programs where structural diversity is essential for structure-activity relationship studies.
Comparative Analysis with Related Compounds
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid belongs to a family of substituted indazole compounds, some of which feature similar structural elements but with additional or modified functional groups. One such related compound is 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid (CAS: 885521-52-8).
Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | C10H8N2O4 | 220.18 g/mol | Base structure |
| 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | C10H7FN2O4 | 238.17 g/mol | Addition of fluorine at position 4 |
Table 2: Comparison between 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid and a structurally related compound
The addition of a fluorine atom in the 4-fluorinated analog can significantly alter the compound's physicochemical properties, including:
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Enhanced metabolic stability
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Modified lipophilicity
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Altered hydrogen bonding capabilities
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Potentially different biological activity profiles
Such structural modifications are common strategies in medicinal chemistry to optimize pharmacokinetic properties and biological activities of lead compounds.
Future Research Directions
Based on the structural features and preliminary research findings, several promising avenues for future investigation of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid include:
Medicinal Chemistry Opportunities
The bifunctional nature of the compound offers opportunities for:
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Development of targeted covalent inhibitors through the carboxylic acid group
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Creation of prodrugs utilizing the methoxycarbonyl group
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Investigation as a scaffold for receptor-specific ligands
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Exploration of structure-activity relationships through systematic modification
Synthetic Methodology Development
The compound could serve as a model system for:
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Development of regioselective functionalization methods for heterocyclic systems
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Investigation of novel cyclization strategies for indazole formation
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Green chemistry approaches to more sustainable synthesis routes
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